3,4-Dichloro-5-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

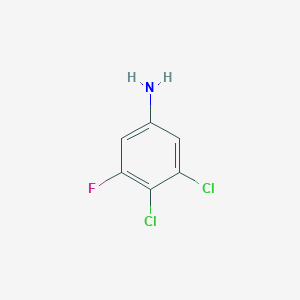

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTOVSOYXUGZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dichloro-5-fluoroaniline: Properties, Synthesis, and Applications in Drug Discovery

Abstract

3,4-Dichloro-5-fluoroaniline (CAS No. 35754-38-2) is a halogenated aromatic amine that serves as a specialized chemical intermediate.[1][2][3] Its unique substitution pattern, featuring two chlorine atoms and one fluorine atom, makes it a molecule of significant interest for the synthesis of complex organic compounds, particularly within the pharmaceutical and agrochemical industries. The strategic placement of these halogens can profoundly influence the physicochemical properties, metabolic stability, and biological activity of derivative molecules. This guide provides a comprehensive technical overview of its core properties, outlines a plausible synthetic pathway, details expected analytical characteristics, and discusses its potential applications as a building block for drug development professionals. While publicly available experimental data on this specific isomer is limited, this paper synthesizes information from foundational chemical principles and data from structurally related analogues to provide a robust scientific profile.

Core Physicochemical Properties

The fundamental properties of a chemical building block are critical for its handling, reaction planning, and integration into synthetic workflows. While extensive experimental data for this compound is not widely published, its core identifiers and calculated properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 35754-38-2 | [2][4] |

| Molecular Formula | C₆H₄Cl₂FN | [4] |

| Molecular Weight | 180.01 g/mol | [5] |

| Appearance | Likely a solid at room temperature | Inferred from similar substituted anilines |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and dichloromethane. | Inferred from chemical structure |

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of this compound relies on standard spectroscopic techniques. Based on its structure, the following spectral characteristics are anticipated.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinctive molecular ion region due to the isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

-

Molecular Ion (M⁺): A cluster of peaks will be observed.

-

The base peak in the cluster will be at m/z 179, corresponding to the molecule with two ³⁵Cl isotopes.

-

The [M+2]⁺ peak at m/z 181 (one ³⁵Cl, one ³⁷Cl) will have a relative intensity of approximately 65% of the M⁺ peak.

-

The [M+4]⁺ peak at m/z 183 (two ³⁷Cl) will have a relative intensity of approximately 10% of the M⁺ peak.

-

-

Key Fragmentation: Fragmentation may involve the loss of HCl or cleavage of the aromatic ring, characteristic of halogenated anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will show signals for the two aromatic protons and the amine protons. The aromatic protons will appear as doublets or doublets of doublets, with coupling constants influenced by both the adjacent proton and the fluorine atom. The amine (NH₂) protons will typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will show a large one-bond C-F coupling constant. The carbons bonded to chlorine and nitrogen will also exhibit characteristic chemical shifts based on the inductive and mesomeric effects of these substituents.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[6][7]

-

N-H Stretching: Two characteristic bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

-

C-Cl Stretching: Strong absorptions in the 1000-1100 cm⁻¹ region are indicative of aryl-chlorine bonds.

-

C-F Stretching: A strong, characteristic band for the aryl-fluorine bond is expected in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

Synthesis and Reactivity

A common and industrially viable method for the synthesis of substituted anilines is the reduction of the corresponding nitroaromatic compound. A plausible synthetic route for this compound would therefore involve the catalytic hydrogenation of 3,4-dichloro-5-fluoronitrobenzene. This approach is analogous to established methods for producing similar fluoroanilines.[8]

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reactor Charging: To a high-pressure autoclave, add 3,4-dichloro-5-fluoronitrobenzene (1.0 eq), a catalytic amount of palladium on carbon (e.g., 5% Pd/C, 1-10% mass ratio), and a suitable solvent such as ethanol or methanol to form a slurry.[8]

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 1.0-4.0 MPa.

-

Reaction: Heat the mixture to 60-120°C while stirring vigorously. Monitor the reaction progress by measuring hydrogen uptake or by using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Applications in Research and Drug Development

Halogenated anilines are foundational building blocks in medicinal chemistry.[9] The incorporation of halogens into a drug candidate is a well-established strategy to modulate its biological and physical properties.[10]

-

Lipophilicity and Permeability: The chlorine and fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[10]

-

Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block positions on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Binding Affinity: Halogen atoms can participate in specific, non-covalent interactions with biological targets, such as halogen bonding.[11][12] This can significantly enhance the binding affinity and selectivity of a drug for its target protein or enzyme.

Given its classification as a drug intermediate, this compound is likely utilized in the synthesis of Active Pharmaceutical Ingredients (APIs) where this specific substitution pattern is required to achieve the desired therapeutic profile.

Caption: The role of this compound in the drug development pipeline.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is publicly available for this compound. However, based on the known hazards of structurally similar compounds such as 3,4-dichloroaniline and other halogenated anilines, this compound must be handled with extreme caution as it is presumed to be highly toxic.[13][14][15]

-

Hazard Classification (Inferred):

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is required.

-

-

Handling:

-

Storage:

References

- 1. ivychem.com [ivychem.com]

- 2. echemi.com [echemi.com]

- 3. 35754-38-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 35754-38-2 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. mdpi.com [mdpi.com]

- 8. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. tutorchase.com [tutorchase.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. namiki-s.co.jp [namiki-s.co.jp]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. 3-Chloro-5-fluoroaniline | 4863-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

3,4-Dichloro-5-fluoroaniline molecular weight and formula

An In-Depth Technical Guide to 3,5-Dichloro-4-fluoroaniline

Introduction

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-fluoroaniline (CAS No. 2729-34-2), a halogenated aromatic amine of significant interest to researchers, scientists, and professionals in drug development. While the initial topic specified "3,4-Dichloro-5-fluoroaniline," a thorough review of chemical literature and databases indicates that 3,5-Dichloro-4-fluoroaniline is the well-documented and commercially available isomer with this specific combination of atoms. This guide will therefore focus on this compound, elucidating its core physicochemical properties, synthesis, and applications.

The strategic placement of two chlorine atoms and a highly electronegative fluorine atom on the aniline scaffold imparts unique electronic properties and metabolic stability. These characteristics make it a valuable and versatile building block in medicinal chemistry and materials science. The incorporation of fluorine, in particular, is a widely recognized strategy in modern drug design to modulate key pharmacological parameters such as lipophilicity, metabolic stability, and binding affinity.[1][2] This guide serves as a foundational resource, consolidating critical data and methodologies to support its effective utilization in research and development.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental for its application in synthetic chemistry, from designing reaction conditions to developing purification strategies. 3,5-Dichloro-4-fluoroaniline is a solid at room temperature.

Table 1: Summary of Physicochemical Data

| Property | Value | Reference(s) |

| IUPAC Name | 3,5-dichloro-4-fluoroaniline | |

| CAS Number | 2729-34-2 | [3][4][5][6] |

| Molecular Formula | C₆H₄Cl₂FN | [5][6][7] |

| Molecular Weight | 180.01 g/mol | [4][5][6] |

| Appearance | Solid | [4] |

| Melting Point | 102 °C | [4] |

| Purity | Typically ≥98% | [4] |

| InChI Key | NKTZSKQMAITPBQ-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

Halogenated anilines are crucial intermediates in organic synthesis. The synthesis of specifically substituted anilines often involves multi-step processes, including nitration, reduction, and halogenation.

Generalized Synthetic Pathway

The synthesis of polysubstituted anilines like 3,5-Dichloro-4-fluoroaniline typically begins with a less complex, commercially available starting material. A common strategy involves the selective halogenation of a suitable precursor. For instance, the synthesis of 2,6-dibromo-3,5-difluoro-4-iodoaniline has been achieved through the selective bromination of 3,5-difluoro-4-iodoaniline using N-bromosuccinimide (NBS).[8] A similar strategic approach, involving electrophilic chlorination of a fluorinated aniline precursor, represents a plausible route to 3,5-Dichloro-4-fluoroaniline.

The diagram below illustrates a conceptual workflow for the synthesis and purification of a halogenated aniline.

Caption: Conceptual workflow for synthesis and purification.

Applications in Research and Drug Development

Halogenated anilines are foundational building blocks for a vast array of complex molecules, particularly active pharmaceutical ingredients (APIs).[9] The specific substitution pattern of 3,5-Dichloro-4-fluoroaniline makes it an attractive starting material for medicinal chemistry programs.

-

Scaffold for API Synthesis: Aniline derivatives are precursors to many classes of drugs. For example, 3-Chloro-4-fluoroaniline is a critical intermediate in the synthesis of the anticancer drug Gefitinib and the dual tyrosine kinase inhibitor Lapatinib.[10][11] The presence of chlorine and fluorine atoms in 3,5-Dichloro-4-fluoroaniline provides multiple reaction sites for further functionalization, such as through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[9]

-

Role of Fluorine in Drug Design: The introduction of fluorine into a drug candidate can profoundly enhance its pharmacological profile. Fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to optimize bioavailability.[1][2] As a fluorine-containing building block, 3,5-Dichloro-4-fluoroaniline enables the integration of these benefits into novel therapeutic agents.[12]

Safety, Handling, and Storage

As a chemical intermediate, 3,5-Dichloro-4-fluoroaniline requires careful handling in a controlled laboratory environment. The following information is synthesized from available safety data sheets.

Table 2: Hazard Identification and Precautionary Measures

| Category | Information | Reference(s) |

| GHS Hazard Statements | Harmful if swallowed (H301/H302), Harmful in contact with skin (H311), Harmful if inhaled (H331), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause an allergic skin reaction (H317). | [4] |

| Prevention (P-Statements) | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [13] |

| Response (P-Statements) | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13][14] |

| Storage | Store locked up in a dry, cool, and well-ventilated place. Keep container tightly closed. | [14] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Note: This summary is not exhaustive. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the material.

Experimental Protocols & Characterization

The verification of a compound's identity and purity is paramount. The following sections provide generalized protocols for the characterization of 3,5-Dichloro-4-fluoroaniline.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the 3,5-Dichloro-4-fluoroaniline sample is a fine, dry powder.

-

Loading: Tap the open end of a capillary tube into the powder to collect a small amount (2-3 mm height).

-

Packing: Invert the tube and tap the sealed end on a hard surface to pack the sample tightly at the bottom.

-

Measurement: Place the loaded capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat rapidly to approximately 15-20 °C below the expected melting point (102 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.

Material Characterization Workflow

The logical flow for characterizing a chemical substance ensures a comprehensive and verifiable dataset.

Caption: Logical workflow for chemical characterization.

References

- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-dichloro-4-fluoroaniline | 2729-34-2 [chemicalbook.com]

- 4. 2729-34-2 Cas No. | 3,5-Dichloro-4-fluoroaniline | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. 2729-34-2 CAS MSDS (3,5-dichloro-4-fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. ossila.com [ossila.com]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Structure elucidation of 3,4-Dichloro-5-fluoroaniline

An In-Depth Technical Guide to the Structure Elucidation of 3,4-Dichloro-5-fluoroaniline

Abstract

The definitive structural confirmation of synthetic intermediates is a cornerstone of modern drug development and materials science. This compound, a substituted aromatic amine, represents a class of compounds whose precise atomic arrangement is critical for its intended function and reactivity as a chemical building block. This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule. We move beyond a simple listing of methods to detail the underlying scientific rationale for technique selection, experimental design, and data interpretation. This document synthesizes data from mass spectrometry, infrared spectroscopy, and multi-dimensional nuclear magnetic resonance spectroscopy, presenting a self-validating workflow that culminates in the unambiguous confirmation of the target structure. Detailed, field-proven protocols are provided for each analytical technique, ensuring reproducibility for researchers and scientists.

The Strategic Imperative for Unambiguous Elucidation

In the synthesis of high-value materials, such as active pharmaceutical ingredients (APIs), the identity of every intermediate must be confirmed with absolute certainty.[1] Isomeric impurities, arising from non-selective reactions, can lead to significant downstream consequences, including altered biological activity, increased toxicity, or failed final-stage synthesis. The target molecule, this compound, possesses a specific substitution pattern on the aniline ring that dictates its electronic and steric properties. Our analytical strategy is therefore designed as a multi-pronged, orthogonal approach where each technique provides a unique piece of structural information, collectively building an irrefutable case for the final structure.

The Elucidation Workflow: A Synergistic Approach

The structure elucidation process is not a linear checklist but a logical, iterative workflow. The initial analysis begins with techniques that provide broad, foundational information (Molecular Formula, Functional Groups) before proceeding to high-resolution methods that map the precise atomic connectivity.

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: The First Step in Identification

Mass spectrometry (MS) provides the molecular weight of the analyte, offering the most direct confirmation of the molecular formula. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine.[2]

Expected Mass Spectrum of this compound

The presence of two chlorine atoms is the most telling feature. Chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This leads to a predictable cluster of peaks for the molecular ion (M⁺).

| Ion | Description | Expected m/z | Predicted Relative Intensity | Causality |

| M⁺ | Molecule with two ³⁵Cl atoms | 179 | 100% (base peak) | Most abundant isotopic combination (³⁵Cl/³⁵Cl). |

| [M+2]⁺ | Molecule with one ³⁵Cl and one ³⁷Cl | 181 | ~65% | Statistical probability of incorporating one ³⁷Cl isotope. |

| [M+4]⁺ | Molecule with two ³⁷Cl atoms | 183 | ~10% | Least abundant isotopic combination (³⁷Cl/³⁷Cl). |

This M⁺, [M+2]⁺, and [M+4]⁺ pattern is a definitive signature for a molecule containing two chlorine atoms. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition (C₆H₄Cl₂FN) by providing a mass measurement with high precision (e.g., 178.9700, calculated for C₆H₄³⁵Cl₂FN).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[2]

-

Instrumentation:

-

GC Column: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) suitable for separating aromatic amines.[2]

-

Injector: Set to 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

MS Source: Electron Ionization (EI) at 70 eV.

-

Analyzer: Scan from m/z 40 to 300.

-

-

Data Acquisition: Inject 1 µL of the sample solution and acquire the data. The resulting total ion chromatogram (TIC) will show a peak for the analyte, and the mass spectrum of that peak will be analyzed for the molecular ion cluster.

Infrared Spectroscopy: Identifying the Functional Scaffolding

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For an aniline derivative, the key absorptions are associated with the N-H bonds of the amine and the C=C bonds of the aromatic ring.[1][3]

Expected IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3400 - 3500 | N-H Asymmetric Stretch | Medium | Characteristic of a primary amine (-NH₂).[4][5] |

| 3300 - 3400 | N-H Symmetric Stretch | Medium | The presence of two distinct N-H stretching bands confirms the primary amine.[4][5] |

| 1600 - 1650 | N-H Scissoring (Bending) | Strong | A strong, characteristic absorption for primary amines.[4][5] |

| 1550 - 1600 | C=C Aromatic Ring Stretch | Medium-Strong | Indicates the presence of the benzene ring. |

| 1200 - 1350 | C-N Stretch (Aromatic) | Medium | Confirms the attachment of the nitrogen atom to the aromatic ring.[4][5] |

| 1100 - 1250 | C-F Stretch | Strong | A strong band indicative of the carbon-fluorine bond. |

| 700 - 900 | C-Cl Stretch | Medium-Strong | Absorptions corresponding to the two carbon-chlorine bonds. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. No further preparation is needed.[1]

-

Instrumentation:

-

Spectrometer: A standard Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Range: 4000 - 650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software automatically performs the background subtraction.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Caption: Numbering scheme for this compound used for NMR assignments.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring atoms. For this compound, we expect two signals in the aromatic region and one for the amine protons.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling (J) | Integration | Rationale |

| H2 | 6.8 - 7.0 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | 1H | This proton is ortho to the activating -NH₂ group, shifting it upfield. It is coupled to the fluorine atom (³J) and the H6 proton (⁴J). |

| H6 | 6.6 - 6.8 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 4-6 Hz, ⁴J(H-H) ≈ 2-3 Hz | 1H | This proton is also ortho to the -NH₂ group. It has a smaller coupling to fluorine (⁴J) and is coupled to the H2 proton (⁴J). |

| NH₂ | ~4.0 | Broad singlet | None | 2H | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupolar relaxation and exchange with trace water.[4][5] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments. Due to the lack of symmetry, all six aromatic carbons are expected to be unique.

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C1 | ~145 | Doublet (³J ≈ 3-5 Hz) | Carbon attached to nitrogen (C-NH₂), deshielded. Coupled to fluorine. |

| C2 | ~115 | Singlet | Shielded by the ortho -NH₂ group. |

| C3 | ~120 | Doublet (³J ≈ 4-6 Hz) | Carbon attached to chlorine. Coupled to fluorine. |

| C4 | ~125 | Doublet (²J ≈ 15-20 Hz) | Carbon attached to chlorine. Coupled to fluorine. |

| C5 | ~155 | Doublet (¹J ≈ 240-250 Hz) | Carbon attached to fluorine (C-F), shows a very large one-bond coupling constant. |

| C6 | ~110 | Doublet (²J ≈ 20-25 Hz) | Shielded by the ortho -NH₂ group. Coupled to fluorine. |

2D NMR for Definitive Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments provide the final, unambiguous proof of the substitution pattern.

-

COSY (Correlation Spectroscopy): Would show a cross-peak between H2 and H6, confirming their four-bond (⁴J) coupling and their relationship on the same ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton directly to the carbon it is attached to (H2 to C2, H6 to C6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations:

-

H2 would show correlations to C1, C3, C4, and C6.

-

H6 would show correlations to C1, C2, C4, and C5.

-

The NH₂ protons would show correlations to C1, C2, and C6. These long-range correlations definitively piece the puzzle together, confirming the relative positions of all substituents.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum to confirm the single fluorine environment.

-

2D Spectra: Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Processing and analysis are performed using appropriate NMR software.

-

Conclusion: A Triad of Evidence for Structural Certainty

The structure elucidation of this compound is achieved through a systematic and synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular formula and the presence of two chlorine atoms. Infrared spectroscopy verifies the essential functional groups—the primary amine and the aromatic ring. Finally, a suite of 1D and 2D NMR experiments provides an intricate and definitive map of atomic connectivity, confirming the 1-amino-3,4-dichloro-5-fluoro substitution pattern. This rigorous, multi-technique validation ensures the highest level of confidence in the compound's identity, a critical requirement for its application in research and development.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,4-Dichloro-5-fluoroaniline

Introduction

3,4-Dichloro-5-fluoroaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] The precise arrangement of its chloro, fluoro, and amino substituents dictates its reactivity and biological activity. Consequently, unambiguous structural confirmation is paramount for its application in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of such organic molecules in solution.[2]

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data. It delves into the causal relationships between molecular structure and spectral output, offering predictive analysis grounded in fundamental NMR principles and comparative data from analogous structures. Every aspect, from sample preparation to spectral interpretation, is detailed to ensure scientific integrity and reproducibility.

Molecular Structure and NMR Prediction

The substitution pattern on the aniline ring is the primary determinant of the resulting NMR spectra. The three distinct substituents—an electron-donating amino group (-NH₂) and two electron-withdrawing halogens (-Cl and -F)—create a unique electronic environment for each proton and carbon nucleus. This leads to predictable chemical shifts and coupling patterns.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum is anticipated to display signals in two main regions: the aromatic region (typically δ 6.5-8.0 ppm) and the signal corresponding to the amine protons.[3]

-

Aromatic Protons (H-2 and H-6): The two aromatic protons are chemically non-equivalent.

-

H-2: This proton is ortho to the amino group, meta to a chloro group, and para to the second chloro group. The strong shielding effect of the amino group will shift this proton upfield relative to benzene (7.33 ppm).[4] It will exhibit coupling to H-6 (meta coupling, J ≈ 2-3 Hz) and to the fluorine atom at C-5 (para coupling, J ≈ 0-1 Hz). This is expected to result in a doublet of doublets (dd) or a more complex multiplet.

-

H-6: This proton is ortho to both the amino and fluoro groups and meta to a chloro group. The combined influence of the electron-donating amino group and the highly electronegative fluorine atom will determine its chemical shift. It will be coupled to H-2 (meta coupling, J ≈ 2-3 Hz) and to the fluorine atom (ortho coupling, J ≈ 8-10 Hz). The larger ortho H-F coupling will dominate, likely resulting in a doublet of doublets (dd).

-

-

Amine Protons (-NH₂): The two amine protons are equivalent and are expected to appear as a single, often broad, resonance. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[5]

¹³C NMR Spectral Analysis: A Predictive Approach

In a proton-decoupled ¹³C NMR spectrum, each of the six unique carbon atoms in the aromatic ring will produce a distinct signal. Aromatic carbons typically resonate in the δ 120-150 ppm range.[3]

-

C-1 (C-NH₂): This carbon, directly attached to the electron-donating amino group, will be significantly shielded and appear at a relatively upfield chemical shift for an aromatic carbon.

-

C-3 & C-4 (C-Cl): The carbons bonded to chlorine atoms will be deshielded due to chlorine's inductive effect, shifting them downfield.

-

C-5 (C-F): The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 230-260 Hz, appearing as a doublet. This is a highly diagnostic signal for identifying fluorine-substituted carbons.[6]

-

C-2 & C-6: These carbons will also show smaller C-F couplings (²JCF, ³JCF), which can further aid in assignment. Their chemical shifts are influenced by their proximity to the various substituents.

Data Presentation: Predicted Spectral Parameters

The following tables summarize the predicted NMR spectral data for this compound, based on established substituent effects and coupling constant ranges.[7][8]

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | ~6.9 – 7.1 | dd | meta J(H2-H6) ≈ 2-3, para J(H2-F) ≈ 0-1 | 1H |

| H-6 | ~6.6 – 6.8 | dd | ortho J(H6-F) ≈ 8-10, meta J(H6-H2) ≈ 2-3 | 1H |

| -NH₂ | ~3.5 – 4.5 | br s | - | 2H |

Note: The chemical shift of the -NH₂ protons can vary significantly.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F Coupling) | Predicted Coupling Constants (JCF, Hz) |

|---|---|---|---|

| C-1 | ~140 – 145 | d | ³J ≈ 3-5 |

| C-2 | ~110 – 115 | d | ⁴J ≈ 1-3 |

| C-3 | ~118 – 123 | d | ³J ≈ 5-10 |

| C-4 | ~125 – 130 | d | ²J ≈ 15-25 |

| C-5 | ~150 – 155 | d | ¹J ≈ 235-250 |

| C-6 | ~105 – 110 | d | ²J ≈ 20-30 |

Visualization of Molecular Structure and Key Interactions

Diagrams are essential for visualizing the relationships between atomic positions and the resulting NMR data.

Caption: Molecular structure of this compound with atom numbering.

Caption: Key J-coupling interactions in this compound.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. This self-validating system ensures that spectral artifacts are minimized and data integrity is maintained.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for many organic molecules due to its excellent dissolving power and relative inertness. Its residual proton signal at ~7.26 ppm provides a convenient chemical shift reference.[9] For compounds with poor solubility in CDCl₃, or to observe different hydrogen bonding effects on the -NH₂ protons, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be utilized.

-

Concentration: A solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent is typically sufficient for both ¹H and ¹³C NMR analysis on a modern spectrometer.[10]

-

Internal Standard: While modern spectrometers can lock onto the deuterium signal of the solvent, tetramethylsilane (TMS) can be added as an internal standard to define the 0 ppm point precisely.[9]

-

Filtration: To ensure optimal magnetic field homogeneity (shimming), the prepared sample should be filtered through a pipette containing a small plug of glass wool directly into a clean, dry NMR tube. This removes any particulate matter.[5]

NMR Spectrometer Setup and Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer.

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is used.

-

Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

Temperature: 298 K (25 °C).

For ¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

-

Spectral Width: Set to approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: ~1-1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 to 4096) is required due to the low natural abundance of the ¹³C isotope.[10]

-

Decoupling: Broadband proton decoupling is applied during acquisition to simplify the spectrum to singlets (or multiplets due to C-F coupling) and enhance signal-to-noise.[10]

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat and noise-free.

-

Referencing: The spectrum is calibrated by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the TMS signal (0 ppm) to its known chemical shift.[9]

-

Integration: For ¹H NMR, the relative areas under the peaks are integrated to determine the proton ratios.

Conclusion

This guide provides a robust framework for understanding, predicting, and acquiring the ¹H and ¹³C NMR spectra of this compound. By integrating fundamental principles of NMR spectroscopy with a detailed experimental workflow, researchers can confidently perform structural verification and quality control. The predictive analysis of chemical shifts and coupling constants, supported by visual diagrams and tabulated data, serves as an authoritative reference for professionals in the chemical and pharmaceutical sciences.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. amherst.edu [amherst.edu]

- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

Mass Spectrometry of 3,4-Dichloro-5-fluoroaniline: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mass spectrometry analysis of 3,4-dichloro-5-fluoroaniline, a halogenated aromatic amine of significant interest in pharmaceutical synthesis and drug development. As a critical building block for various active pharmaceutical ingredients (APIs), a comprehensive understanding of its mass spectral behavior is paramount for its unambiguous identification, purity assessment, and metabolic profiling. This document moves beyond a simple recitation of methods to provide a foundational understanding of the analytical choices, detailing the principles of ionization, the intricacies of isotopic patterns, and the predictable yet complex fragmentation pathways of this molecule. We present a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol, grounded in established methodologies for halogenated anilines, and elucidate the expected fragmentation cascade under Electron Ionization (EI) conditions. This guide is designed to equip researchers, analytical scientists, and drug development professionals with the expert insights required to confidently analyze and interpret the mass spectral data of this compound.

Introduction: The Analytical Imperative for this compound

This compound is a substituted aromatic amine whose structural complexity—featuring two chlorine atoms and a fluorine atom—imparts unique chemical properties that are leveraged in the synthesis of novel pharmaceutical compounds. The precise arrangement of these halogens on the aniline scaffold dictates the molecule's reactivity and, ultimately, the efficacy and safety of the resulting API. Consequently, the ability to definitively identify and characterize this intermediate is a cornerstone of quality control and regulatory compliance in the pharmaceutical industry.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the premier analytical technique for this purpose. It offers unparalleled sensitivity and specificity, allowing for the confident identification of the target molecule even in complex matrices. This guide provides a detailed exploration of the mass spectrometric analysis of this compound, with a focus on the practical application of theoretical principles to achieve robust and reliable results.

Physicochemical Properties and Molecular Structure

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂FN | Inferred from structure |

| Nominal Molecular Weight | 180 g/mol | [1][2] |

| Exact Mass (for ³⁵Cl) | 178.9705 u | [2] |

| Structure | This compound | N/A |

Note: The molecular weight and exact mass are calculated based on the most abundant isotopes.

Core Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable small molecule like this compound, GC-MS with Electron Ionization (EI) is the method of choice.[3] The gas chromatograph provides excellent separation of the analyte from impurities and matrix components, while the mass spectrometer provides definitive structural information.

Rationale for Ionization Technique: Electron Ionization (EI)

Electron Ionization is classified as a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[4] This is achieved by bombarding the gas-phase molecule with a high-energy electron beam (typically 70 eV). This high energy is sufficient to dislodge an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

The excess energy transferred during this process often causes the molecular ion to be energetically unstable, leading to predictable bond cleavages.[5] This results in a reproducible fragmentation pattern that serves as a molecular "fingerprint," which is invaluable for structural elucidation and confirmation. While softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used to preserve the molecular ion, the rich structural information obtained from EI fragmentation is often more desirable for this class of compounds.

Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to data analysis. Each step is optimized to ensure the integrity and reproducibility of the final result.

Caption: A typical experimental workflow for the GC-MS analysis of halogenated anilines.

Detailed Experimental Protocol

This protocol is adapted from established methods for the analysis of halogenated anilines and provides a robust starting point for method development.[3][6][7]

3.3.1. Sample Preparation (Liquid-Liquid Extraction)

-

Objective: To isolate the analyte from an aqueous matrix and concentrate it for analysis.

-

In a separatory funnel, take a known volume of the aqueous sample (e.g., 100 mL).

-

Adjust the pH of the sample to >11 using a 10 M NaOH solution. This ensures the aniline is in its free base form, which is more soluble in organic solvents.

-

Add 30 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, venting periodically.

-

Allow the layers to separate for 10 minutes.

-

Collect the lower organic (DCM) layer.

-

Evaporate the DCM under a gentle stream of nitrogen to near dryness.

-

Reconstitute the residue in a small, known volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.

3.3.2. GC-MS Parameters

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Volume | 1 µL | Standard volume for capillary columns. |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |

| Inlet Temperature | 250°C | Ensures rapid volatilization of the analyte. |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow rate for most capillary columns. |

| Oven Program | ||

| Initial Temperature | 60°C, hold for 2 min | Allows for proper focusing of analytes at the head of the column. |

| Ramp Rate | 10°C/min to 280°C | Provides good separation of analytes with varying boiling points. |

| Final Hold Time | 5 min | Ensures elution of any less volatile compounds. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Provides characteristic fragmentation for structural elucidation. |

| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |

| Mass Range | 50-250 m/z | Covers the molecular ion and expected fragment ions. |

| Ion Source Temp. | 230°C | Prevents condensation of analytes in the source. |

| Quadrupole Temp. | 150°C | Ensures stable ion transmission. |

Data Interpretation: Decoding the Mass Spectrum

The mass spectrum of this compound is distinguished by two key features: the unique isotopic pattern of the molecular ion and a predictable fragmentation pathway.

The Molecular Ion and Isotopic Signature

The presence of two chlorine atoms in the molecule creates a highly characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which are separated by two mass units.[8] For a molecule containing two chlorine atoms, this results in three distinct peaks in the molecular ion cluster:

-

M⁺•: The peak corresponding to the molecule containing two ³⁵Cl isotopes.

-

[M+2]⁺•: The peak for molecules with one ³⁵Cl and one ³⁷Cl isotope.

-

[M+4]⁺•: The peak for molecules containing two ³⁷Cl isotopes.

The theoretical relative intensity ratio of these peaks is approximately 9:6:1 .[9] This distinctive pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the analyte or its fragments.

| Ion | Isotopic Composition | Expected m/z | Relative Intensity |

| M⁺• | C₆H₄³⁵Cl₂FN | 179 | ~100% (normalized) |

| [M+2]⁺• | C₆H₄³⁵Cl³⁷ClFN | 181 | ~65% |

| [M+4]⁺• | C₆H₄³⁷Cl₂FN | 183 | ~10% |

Predicted Fragmentation Pathway

Under 70 eV EI conditions, the molecular ion of this compound will undergo fragmentation through several predictable pathways common to halogenated aromatic compounds and anilines.[10][11]

Caption: Predicted EI fragmentation pathway for this compound.

Key Fragmentation Steps:

-

Loss of a Chlorine Radical (Cl•): This is a very common fragmentation pathway for chlorinated aromatic compounds.[10] The cleavage of a C-Cl bond results in a fragment ion at m/z 144 (loss of ³⁵Cl from m/z 179) and m/z 146 (loss of ³⁷Cl from m/z 181 or ³⁵Cl from m/z 181). This fragment will still exhibit the isotopic signature of a single chlorine atom, with a peak ratio of approximately 3:1.

-

Loss of Hydrogen Cyanide (HCN): Aromatic amines frequently undergo fragmentation involving the expulsion of a neutral HCN molecule (27 u) from the ring.[11] This would lead to a cluster of peaks at m/z 152, 154, and 156, still showing the characteristic isotopic pattern for two chlorine atoms.

-

Sequential Fragmentation: Further fragmentation can occur from these primary ions. For instance, the [M-Cl]⁺ ion can subsequently lose HCN, or the [M-HCN]⁺ ion can lose a chlorine radical. Both pathways would lead to a common fragment ion at m/z 117.

Conclusion

The mass spectrometric analysis of this compound, when approached with a sound understanding of the underlying chemical principles, is a powerful and reliable method for its identification and characterization. By leveraging the predictable isotopic patterns imparted by the two chlorine atoms and understanding the characteristic fragmentation pathways of halogenated anilines, analysts can interpret the resulting mass spectra with a high degree of confidence. The GC-MS protocol detailed in this guide provides a validated starting point for robust and reproducible analysis, ensuring the quality and integrity of this critical intermediate in the drug development pipeline.

References

- 1. scbt.com [scbt.com]

- 2. 2,4-DICHLORO-5-FLUOROANILINE | CAS#:348-64-1 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. GCMS Section 6.15 [people.whitman.edu]

Solubility profile of 3,4-Dichloro-5-fluoroaniline in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3,4-Dichloro-5-fluoroaniline in Organic Solvents

Executive Summary

This compound is a substituted aniline derivative of increasing importance in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The successful design of synthetic routes, purification protocols (such as crystallization), and formulations hinges on a comprehensive understanding of its solubility in various organic solvents. This technical guide provides a robust framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound.

This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing solubility. It provides a detailed, field-proven experimental protocol based on the gold-standard equilibrium shake-flask method, coupled with a precise High-Performance Liquid Chromatography (HPLC) quantification technique. While extensive public data for this specific molecule is scarce, this guide equips scientists with the theoretical knowledge and practical methodology to generate reliable, high-quality solubility data in their own laboratory settings.

The Role of this compound and the Imperative of Solubility

Molecular Overview

This compound (C₆H₄Cl₂FN) is a halogenated aromatic amine. Its structure, featuring a nucleophilic amino group and an electron-deficient aromatic ring substituted with chlorine and fluorine atoms, makes it a versatile synthetic intermediate. The presence and positioning of these functional groups create a unique electronic and steric profile that dictates its reactivity and intermolecular interactions.

Why Solubility is a Critical Parameter

In the lifecycle of a chemical entity, from synthesis to final application, solubility is a gatekeeper for success:

-

Process Chemistry: Solvent selection is critical for reaction efficiency, controlling reactant concentration, and facilitating product isolation and purification. Poor solubility can lead to low yields and complex purification challenges.

-

Crystallization & Polymorphism: The choice of solvent system is the most critical factor in controlling crystallization, which in turn defines the crystal form (polymorph) of the final product. Polymorphs can have drastically different physical properties, including stability and bioavailability.

-

Pharmaceutical Development: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability. A compound must dissolve to be absorbed by the body. Understanding its solubility profile is a prerequisite for effective formulation design.[1]

Physicochemical Drivers of Solubility

The solubility of this compound is governed by its molecular structure and the interplay of intermolecular forces between it (the solute) and the solvent.

Structural Features and Polarity

-

Amino Group (-NH₂): This group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen).

-

Halogen Substituents (-Cl, -F): The electronegative chlorine and fluorine atoms induce significant dipole moments within the C-X bonds, increasing the overall polarity of the molecule compared to aniline.

-

Aromatic Ring: The benzene ring is inherently non-polar and capable of engaging in π-π stacking and van der Waals interactions.

The combination of these features results in a molecule of moderate polarity. While no specific experimental data for this compound is publicly available, we can infer properties from its close analog, 3,4-dichloroaniline, which has a calculated XLogP3 of 2.7, indicating a degree of lipophilicity.[2][3] The addition of the highly electronegative fluorine atom likely increases the molecule's polarity slightly.

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[4] Solutes dissolve best in solvents that have similar intermolecular force characteristics. A more quantitative approach is provided by Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components[5][6][7]:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

The total Hansen parameter is given by δ² = δD² + δP² + δH². For a solution to form, the HSP values of the solute and solvent should be close.[6][8] Solvents can be mapped in a 3D "Hansen space," and a solute will have a "solubility sphere" within that space. Solvents whose coordinates fall within this sphere are predicted to be good solvents.[6][8]

Based on its structure, this compound is expected to have:

-

A moderate δD due to the aromatic ring.

-

A significant δP due to the polar C-Cl and C-F bonds.

-

A significant δH due to the hydrogen-bonding capable -NH₂ group.

Therefore, it is predicted to be most soluble in polar solvents that can accept and/or donate hydrogen bonds (polar protic) or have strong dipoles (polar aprotic). Its solubility will be limited in non-polar, aliphatic solvents.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the equilibrium shake-flask method .[9][10] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached. The following protocol is a self-validating system designed for accuracy and reproducibility, adhering to principles outlined in OECD guidelines.[11][12]

Core Protocol: Equilibrium Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Thermostatic orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm or 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

-

HPLC system with UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a 20 mL vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~50-100 mg.

-

Causality: Using an excess of solid is the defining principle of an equilibrium solubility experiment. It ensures the dissolution rate equals the precipitation rate, defining the saturation point.[10]

-

-

Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the suspension at a moderate speed (e.g., 150 rpm) for 24 to 48 hours.

-

Causality: A 24-48 hour period is typically sufficient for structurally simple organic molecules to reach equilibrium. Temperature control is critical as solubility is highly temperature-dependent.[10]

-

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours. This allows the excess solid to settle, creating a clear supernatant.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a chemical-resistant syringe filter (e.g., PTFE) and filter the solution into a clean HPLC vial. Dilute the sample as necessary with the mobile phase to fall within the calibration range of the analytical method.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the concentration of the dissolved compound due to its specificity and sensitivity.[13][14][15]

Typical HPLC Method:

-

Instrument: HPLC with a UV-Vis Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). Isocratic elution is usually sufficient.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of a dilute solution of this compound (typically in the range of 240-260 nm for such structures).

-

Injection Volume: 10 µL.

Quantification Procedure:

-

Calibration Curve: Prepare a series of at least five standard solutions of this compound of known concentrations in the mobile phase.[4]

-

Analysis: Inject the standards to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999.

-

Sample Measurement: Inject the filtered and diluted sample from the shake-flask experiment.

-

Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate the original concentration in the saturated solution using the dilution factor.

Solubility (mg/mL) = (Concentration from curve (mg/mL)) x (Dilution Factor)

Experimental Workflow Diagram

The entire process, from preparation to final data analysis, can be visualized as a coherent workflow.

Caption: Workflow for determining equilibrium solubility via the shake-flask method and HPLC analysis.

Illustrative Solubility Profile and Discussion

As specific quantitative data for this compound is not widely published, the following table presents a set of hypothetical yet realistic solubility values based on the theoretical principles discussed. This table serves as a template for researchers to populate with their own experimental data.

Table 1: Illustrative Solubility of this compound at 25°C

| Solvent Class | Solvent | Polarity Index | H-Bonding | Solubility (mg/mL) | Qualitative Assessment |

| Polar Protic | Methanol | 5.1 | Donor/Acceptor | > 150 | Very Soluble |

| Ethanol | 4.3 | Donor/Acceptor | ~ 120 | Freely Soluble | |

| Polar Aprotic | Acetone | 5.1 | Acceptor | > 200 | Very Soluble |

| Ethyl Acetate | 4.4 | Acceptor | ~ 80 | Soluble | |

| Dichloromethane | 3.1 | Weak Acceptor | ~ 50 | Soluble | |

| Non-Polar | Toluene | 2.4 | None | < 10 | Sparingly Soluble |

| n-Hexane | 0.1 | None | < 1 | Practically Insoluble |

Interpretation of Data

-

High Solubility in Polar Aprotic Solvents: The highest solubility is predicted in a solvent like Acetone. The strong dipole of the acetone carbonyl group interacts favorably with the polar C-X and N-H bonds of the aniline derivative.

-

Strong Solubility in Polar Protic Solvents: Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, readily solvating the amino group and interacting with the halogen-induced dipoles, leading to high solubility.

-

Moderate Solubility in Dichloromethane (DCM): DCM is less polar than acetone but can still engage in dipole-dipole interactions, resulting in moderate solubility.

-

Low Solubility in Non-Polar Solvents: Toluene, an aromatic solvent, may have some favorable π-π stacking interactions with the aniline ring, but the lack of polarity and hydrogen bonding capacity severely limits solubility. In a purely aliphatic, non-polar solvent like n-Hexane, the energy required to break the solute's crystal lattice is not compensated by solute-solvent interactions, leading to near-insolubility.

Conclusion

This guide establishes a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles, such as Hansen Solubility Parameters, with a robust experimental protocol, researchers can confidently generate the high-quality data needed for process optimization, formulation, and synthetic success. The provided shake-flask and HPLC methodology represents a reliable, self-validating system that ensures the generation of accurate and reproducible thermodynamic solubility data, forming a critical component of the compound's overall development profile.

References

- 1. improvedpharma.com [improvedpharma.com]

- 2. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 4. pharmaguru.co [pharmaguru.co]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. paint.org [paint.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. scielo.br [scielo.br]

- 11. oecd.org [oecd.org]

- 12. govinfo.gov [govinfo.gov]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. bhu.ac.in [bhu.ac.in]

An In-Depth Technical Guide to the Reactivity and Functional Groups of 3,4-Dichloro-5-fluoroaniline

Introduction

3,4-Dichloro-5-fluoroaniline is a key halogenated aromatic amine that serves as a versatile and strategic building block in modern organic synthesis. Its importance is particularly pronounced in the fields of medicinal chemistry and drug development, where it is a precursor for complex molecular architectures, including potent kinase inhibitors. The specific arrangement of its functional groups—an amino group and three halogen substituents (two chlorine, one fluorine)—on the aniline ring creates a unique electronic and steric environment. This guide provides an in-depth analysis of the compound's reactivity, exploring how the interplay between its functional groups dictates its behavior in various chemical transformations. We will delve into the causality behind experimental choices for key reactions, provide validated protocols, and contextualize its utility with examples in pharmaceutical synthesis.

Physicochemical and Spectroscopic Data

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2729-34-2 |

| Molecular Formula | C₆H₄Cl₂FN |

| Molecular Weight | 180.01 g/mol [1][2] |

| Appearance | Crystalline solid |

| Melting Point | 70-73 °C |

| Boiling Point | Data not consistently available |

Note: Physicochemical properties for this specific isomer are not as widely published as for other isomers like 3-chloro-4-fluoroaniline. Data is aggregated from available supplier information.

-

¹H NMR: The spectrum would show distinct signals for the two aromatic protons and the amine protons, with coupling patterns influenced by the adjacent fluorine atom.

-

¹³C NMR: Six distinct signals for the aromatic carbons are expected, with the carbon bonded to fluorine showing a large one-bond C-F coupling constant.

-

IR Spectroscopy: Characteristic peaks would be observed for N-H stretching of the primary amine, C-N stretching, and C-halogen (C-F, C-Cl) bonds, along with aromatic C-H and C=C stretching.[7]

-

Mass Spectrometry: The mass spectrum would display a characteristic isotopic pattern for the two chlorine atoms, with a molecular ion peak corresponding to the molecular weight.[7]

Analysis of Functional Groups and Reactivity

The chemical behavior of this compound is a direct consequence of the electronic and steric effects of its constituent functional groups.

The Amino (-NH₂) Group

The primary amine is the most reactive functional group on the molecule. It is a nucleophile and a base, and it strongly influences the reactivity of the aromatic ring.

-

Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of attacking electrophilic centers. However, the strong inductive electron-withdrawing effects of the three halogen substituents significantly reduce the electron density on the nitrogen. This makes this compound a much weaker base and a less potent nucleophile compared to aniline itself. This modulation of pKa and nucleophilicity is a critical feature exploited in drug design.[8]

-

Directing Effects in Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating and ortho, para-directing group. It donates electron density to the aromatic ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack.[9]

The Halogen (-F, -Cl) Substituents

Halogens exert a dual electronic effect on the aromatic ring.

-

Inductive Effect (-I): Due to their high electronegativity, all three halogens pull electron density away from the ring through the sigma bond network. This is a deactivating effect, making the ring less nucleophilic and slower to react in EAS compared to benzene.[10]

-

Resonance Effect (+R): The halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect outweighs the resonance effect, leading to an overall deactivation of the ring.

Synergistic Effects on Reactivity

The overall reactivity and regioselectivity of this compound are determined by the interplay of these groups.

-

Reactions at the Amino Group: This is often the primary site of reaction due to the nucleophilic nitrogen. Common transformations include acylation, alkylation, and diazotization.

-

Electrophilic Aromatic Substitution (EAS): The reaction is governed by a consensus of directing effects. The powerful ortho, para-directing amino group at C1 directs incoming electrophiles to the C2 and C6 positions. The halogens also exert their own directing influences. The final regiochemical outcome is a balance between electronic activation and steric hindrance. The C2 position is electronically favored and less sterically hindered than the C6 position, which is flanked by the C5-Cl.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing halogens make the aromatic ring electron-deficient, which can facilitate SNAr reactions under certain conditions, allowing for the displacement of one of the chlorine atoms by a strong nucleophile.[11]

Key Reaction Classes and Methodologies

Reactions at the Amino Group

The nucleophilic amine is readily functionalized, providing a gateway to a vast array of derivatives.

Diazotization converts the primary amino group into a diazonium salt (-N₂⁺), an exceptionally versatile intermediate. This is typically achieved by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[12] The resulting diazonium salt is often unstable and used immediately in subsequent reactions like the Sandmeyer reaction to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).[12][13]

Diagram: Diazotization Mechanism

Caption: Formation of the electrophilic nitrosonium ion and its reaction with the aniline.

Acylation of the amino group to form an amide is a common and robust reaction. It is often used as a protecting group strategy or to introduce new functionality. The reaction typically involves an acylating agent like an acid chloride or anhydride in the presence of a non-nucleophilic base.

Protocol: Acylation of this compound

-

Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating effect of the halogens, the potent activating effect of the amino group allows EAS reactions to proceed. The key challenge is controlling regioselectivity.

-

Halogenation: Bromination or chlorination can introduce an additional halogen atom onto the ring. The reaction requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to generate the electrophile.[14] Substitution is strongly directed to the C2 position, which is ortho to the amine and avoids the steric hindrance at C6.

-

Nitration: Introduction of a nitro group (-NO₂) is achieved using a mixture of concentrated nitric acid and sulfuric acid.[9][14] This reaction must be performed with care, as nitration conditions are strongly oxidizing. Often, the amine is first protected as an amide to moderate its reactivity and prevent oxidation before nitration.

Diagram: Regioselectivity in EAS

Caption: Electrophilic attack is directed primarily to the C2 position.

Applications in Drug Development

Halogenated anilines are prevalent scaffolds in medicinal chemistry.[8] The chlorine and fluorine atoms can enhance metabolic stability, modulate lipophilicity, and provide key binding interactions within protein targets.[8] this compound, with its specific substitution pattern, is a valuable building block for synthesizing targeted therapeutics, particularly kinase inhibitors used in oncology.[7][8] For instance, structurally related compounds like 3-chloro-4-fluoroaniline are crucial intermediates in the synthesis of drugs like Gefitinib and Lapatinib, which target the epidermal growth factor receptor (EGFR) signaling pathway.[7][15][16][17]

Diagram: General Workflow for Kinase Inhibitor Synthesis

Caption: Synthetic workflow from the aniline building block to a final API.

Conclusion

This compound is a highly functionalized building block whose reactivity is a finely tuned balance of competing electronic and steric effects. The nucleophilic amino group serves as the primary handle for synthetic transformations, while the halogen substituents deactivate the ring to electrophilic attack yet play a crucial role in modulating the molecule's overall properties for applications in drug discovery. A thorough understanding of the interplay between these functional groups allows chemists to strategically and predictably employ this versatile intermediate in the synthesis of complex, high-value molecules. The protocols and principles outlined in this guide provide a framework for researchers to harness the unique chemical potential of this compound in their synthetic endeavors.

References

- 1. 2729-34-2 CAS MSDS (3,5-dichloro-4-fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. ossila.com [ossila.com]

- 12. Diazotisation [organic-chemistry.org]

- 13. nbinno.com [nbinno.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 3,4-Dichloro-5-fluoroaniline

Executive Summary

This document provides a comprehensive technical guide on the safe handling, storage, and management of 3,4-Dichloro-5-fluoroaniline. As a halogenated aniline, this compound presents significant health and environmental hazards that necessitate stringent safety protocols. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the corresponding mitigation strategies. The core principle of this guide is the hierarchy of controls, prioritizing engineering and administrative measures before relying on personal protective equipment. All protocols described herein are designed as self-validating systems to foster a culture of safety and scientific integrity in the laboratory.